2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol
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Overview
Description
2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol, typically involves cyclization, ring annulation, cycloaddition, and direct C-H arylation methods . One common approach involves the cross-coupling of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for pyrrolopyrazine derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of solid-phase synthesis, microwave-assisted synthesis, and flow chemistry techniques to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol involves its interaction with various molecular targets, including kinases and enzymes . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition of their activity. This inhibition can result in the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-Pyrrolo[3,4-b]pyrazine: Exhibits significant antimicrobial and antiviral properties.
Uniqueness: 2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol stands out due to its unique combination of a pyrrole and pyrazine ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
1260891-83-5 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(5H-pyrrolo[2,3-b]pyrazin-6-yl)ethanol |
InChI |
InChI=1S/C8H9N3O/c12-4-1-6-5-7-8(11-6)10-3-2-9-7/h2-3,5,12H,1,4H2,(H,10,11) |
InChI Key |
GASARHOUUKHLGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)CCO |
Origin of Product |
United States |
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